molecular formula C6H12O3 B1209235 2-Hydroxyhexanoic acid CAS No. 6064-63-7

2-Hydroxyhexanoic acid

Cat. No. B1209235
Key on ui cas rn: 6064-63-7
M. Wt: 132.16 g/mol
InChI Key: NYHNVHGFPZAZGA-UHFFFAOYSA-N
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Patent
US06284927B1

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ feed ) ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ feed )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dibasic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
dibasic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Examples 47-63 were run in a liquid full plug flow reactor
CUSTOM
Type
CUSTOM
Details
Inlet and exit pressure was
CUSTOM
Type
CUSTOM
Details
all prepared as in Experiment 13 on 2 mm
CUSTOM
Type
CUSTOM
Details
at 150° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06284927B1

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ feed ) ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ feed )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dibasic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
dibasic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Examples 47-63 were run in a liquid full plug flow reactor
CUSTOM
Type
CUSTOM
Details
Inlet and exit pressure was
CUSTOM
Type
CUSTOM
Details
all prepared as in Experiment 13 on 2 mm
CUSTOM
Type
CUSTOM
Details
at 150° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06284927B1

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ feed ) ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ feed )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dibasic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
dibasic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Examples 47-63 were run in a liquid full plug flow reactor
CUSTOM
Type
CUSTOM
Details
Inlet and exit pressure was
CUSTOM
Type
CUSTOM
Details
all prepared as in Experiment 13 on 2 mm
CUSTOM
Type
CUSTOM
Details
at 150° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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